molecular formula C6H14O3S B1682312 3,6-Dioxa-8-mercaptooctan-1-ol CAS No. 56282-36-1

3,6-Dioxa-8-mercaptooctan-1-ol

Cat. No. B1682312
CAS RN: 56282-36-1
M. Wt: 166.24 g/mol
InChI Key: KXSLUQUKENLMJW-UHFFFAOYSA-N
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Description

3,6-Dioxa-8-mercaptooctan-1-ol is a synthetic compound . It has been shown to have an inhibitory effect on 11-mercaptoundecanoic acid . It functions by binding to the lectin and adsorbing onto the gold electrode surface .


Synthesis Analysis

Thiol-C2-PEG2-OH can be used in the synthesis of a series of PROTACs . The compound is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of 3,6-Dioxa-8-mercaptooctan-1-ol is C6H14O3S . It contains a total of 23 bonds, including 9 non-H bonds, 7 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, 2 aliphatic ethers, and 1 thiol .


Chemical Reactions Analysis

The oxidation of 3,6-Dioxa-8-mercaptooctan-1-ol by some Pt(IV) complexes has been studied . The oxidation reactions display an overall second-order character, being first-order each in [Pt (IV)] and in [dithiol] .


Physical And Chemical Properties Analysis

The molecular weight of 3,6-Dioxa-8-mercaptooctan-1-ol is 166.24 . It is stable and combustible . It is incompatible with strong oxidizing agents and ammonia .

Scientific Research Applications

Protein Sensing

3,6-Dioxa-8-mercaptooctan-1-ol (DMOL) has been used in the development of a binary self-assembled monolayer (SAM) on a gold electrode for protein sensing. This was specifically used for the immobilization of protein aptamers, with the DMOL layer effectively preventing nonspecific protein adsorption. This approach enhances the selectivity and sensitivity of protein detection methods, such as in the case of hemoglobin sensing using electrochemical impedance spectroscopy (Feyzizarnagh et al., 2015).

Aroma Compound Analysis

While not directly involving 3,6-Dioxa-8-mercaptooctan-1-ol, related research in the field of aroma compounds, like the study of 3-Mercapto-2-methylpentan-1-ol, provides insights into the analysis and identification of volatile compounds. This includes understanding their formation pathways and sensory evaluations, which can be relevant in the broader context of studying similar mercaptan-based compounds (Widder et al., 2000).

Merox Process Studies

Research on the kinetics of mercaptan oxidation in the Merox process, used for converting mercaptans in petroleum distillates to disulfides, provides an industrial application context for mercaptan-related compounds. While 3,6-Dioxa-8-mercaptooctan-1-ol is not directly studied here, the understanding of mercaptan behavior and its oxidation is crucial in industries like petroleum processing (Leitão & Rodrigues, 1989).

Synthesis of Phthalocyanines

Research involving the synthesis of phthalocyanines using related dioxa compounds can offer insights into chemical synthesis processes where 3,6-Dioxa-8-mercaptooctan-1-ol might be applicable. Such studies are significant in the field of organic chemistry for the development of new compounds and materials (Kudrik et al., 2000).

Safety And Hazards

The safety data sheet for 3,6-Dioxa-8-mercaptooctan-1-ol indicates that it is a controlled product . It is used for R&D purposes only and is not intended for medicinal, household, or other uses .

Future Directions

3,6-Dioxa-8-mercaptooctan-1-ol is available for purchase for pharmaceutical testing . It is a synthetic compound that has been shown to have an inhibitory effect on 11-mercaptoundecanoic acid , suggesting potential future applications in this area.

properties

IUPAC Name

2-[2-(2-sulfanylethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c7-1-2-8-3-4-9-5-6-10/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSLUQUKENLMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338324
Record name 3,6-Dioxa-8-mercaptooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dioxa-8-mercaptooctan-1-ol

CAS RN

56282-36-1
Record name 3,6-Dioxa-8-mercaptooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-Mercapto)ethoxy)ethoxy ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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